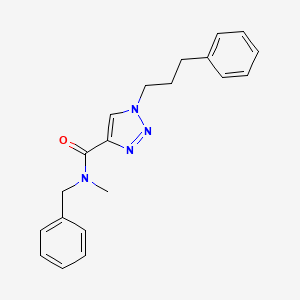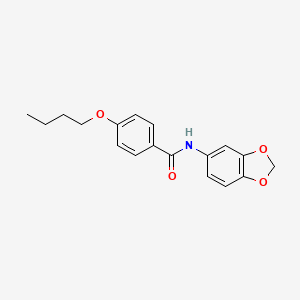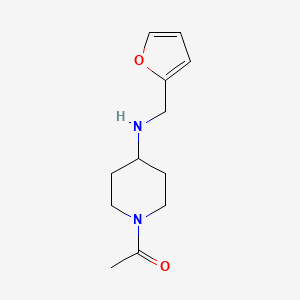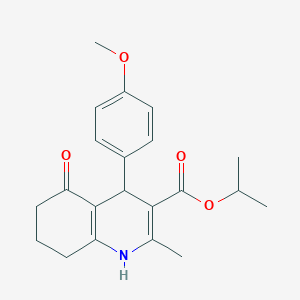
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. In addition, it has been found to be active against some strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Wirkmechanismus
The exact mechanism of action of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to be well-tolerated in animal models and exhibits low toxicity. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and high tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is its broad-spectrum antibacterial activity. It has been shown to be active against a wide range of bacterial species, including multidrug-resistant strains. In addition, it exhibits good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its potential to cause drug resistance, which can limit its long-term efficacy.
Zukünftige Richtungen
For research include the optimization of its chemical structure, evaluation of its efficacy against other infectious diseases, and investigation of its potential use as a diagnostic tool.
Synthesemethoden
The synthesis of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline involves the reaction of 6-fluoro-2-(trifluoromethyl)quinoline with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
6-fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c1-21-4-6-22(7-5-21)13-9-14(15(17,18)19)20-12-3-2-10(16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZAZCPGUDAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![lithium 3-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B4890851.png)

![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)

![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)

![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)